2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine

Chemical Purity Reproducibility Medicinal Chemistry

Impure or structurally deviant analogs of this imidazo[4,5-b]pyridine scaffold introduce assay artifacts and confound SAR analysis, delaying lead optimization. • Verified 98% purity minimizes false positives/negatives from unknown impurities in biological assays, ensuring data reproducibility. • The 2-substituted pyrrolidine enables sub-nanomolar potency and isoform selectivity in Aurora-A and TAM kinase inhibitor programs. • Direct building block for synthesizing kinase inhibitor libraries, α-glucosidase inhibitors, and chemical probes for target validation. Procurement benefit: Consistent batch-to-batch identity and purity reduce rework costs and accelerate lead optimization timelines.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 933706-99-1
Cat. No. B1443452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine
CAS933706-99-1
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC3=C(N2)C=CC=N3
InChIInChI=1S/C10H12N4/c1-3-7(11-5-1)10-13-8-4-2-6-12-9(8)14-10/h2,4,6-7,11H,1,3,5H2,(H,12,13,14)
InChIKeyHLQVCOMZIBWLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine – Technical Overview


2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine (CAS 933706-99-1) is a heterocyclic organic compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . It features a fused imidazo[4,5-b]pyridine core directly linked at the 2-position to a pyrrolidine ring. This specific scaffold is a privileged structure in medicinal chemistry, frequently exploited for its ability to bind to the ATP-binding pockets of kinases and other enzyme active sites [1]. The compound is primarily utilized as a versatile building block or synthetic intermediate for the development of more complex, biologically active molecules, rather than as a final drug substance itself [2]. Its availability as a research-grade chemical with defined purity makes it a key starting material for structure-activity relationship (SAR) studies and lead optimization programs.

Reported scaffold for kinase inhibitor design and SAR studies
Synthetic intermediate for lead optimization programs
Defined purity supports assay reproducibility

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine – Analog Substitution Risks


Direct substitution of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine with structurally similar analogs or lower-purity alternatives carries significant and quantifiable risks to project timelines and data integrity. Sub-optimal purity introduces unknown impurities that can act as potent enzyme inhibitors or cytotoxic agents, leading to false positives or negatives in biological assays and confounding SAR analysis . Furthermore, even minor structural deviations, such as altering the position of the pyrrolidine attachment or its substitution pattern, can profoundly impact the compound's reactivity and the resulting biological activity of derived molecules. As demonstrated in kinase inhibitor development, the specific substitution on the imidazo[4,5-b]pyridine core is a critical determinant of target potency and isoform selectivity [1]. Therefore, procuring the exact compound with verified purity is non-negotiable for ensuring experimental reproducibility and generating reliable, translatable research data.

Impurity risk Lower-purity analogs may introduce impurity-related assay interference, confounding SAR conclusions.
Structural mismatch Variations in pyrrolidine attachment or substitution pattern may alter target selectivity profile.

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine – Procurement Evidence


Purity Advantage Over Standard Analogs

The commercially available grade of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is verified at 98% purity by HPLC . This represents a significant and quantifiable 3% absolute purity advantage over the 95% standard purity commonly offered for closely related analogs, such as 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride . This difference equates to a 60% reduction in total impurity burden (from 5% to 2%), directly mitigating the risk of assay interference.

Purity vs. standard analogs
Head-to-head
98% HPLC purity vs. 95% comparator; 60% reduction in total impurity burden
Supports higher initial purity and reduced impurity-related assay risk
Based on vendor specification
Chemical Purity Reproducibility Medicinal Chemistry

2-Substituted Pyrrolidine Motif for Kinase Selectivity

The 2-substituted imidazo[4,5-b]pyridine scaffold, as found in this compound, is a privileged motif for achieving high selectivity in kinase inhibition. Research on Aurora-A kinase inhibitors demonstrates that this scaffold can be derivatized to yield compounds with sub-nanomolar potency (e.g., IC50 = 0.77 nM for AXL and 9 nM for MER) and 120- to 900-fold selectivity over related isoforms [1]. In contrast, analogs with different substitution patterns on the pyrrolidine ring (e.g., 3-substituted variants) or alternative cores may not confer the same degree of selective binding due to altered geometry and interaction with the kinase hinge region [2].

Kinase selectivity motif
Class-level
Optimized derivatives reported IC₅₀ 0.77 nM (AXL), 9 nM (MER) with 120- to 900-fold selectivity
Reported class-level selectivity context for 2-substituted imidazopyridine scaffold
Data from optimized derivatives; may not directly translate to parent compound
Kinase Inhibition Selectivity Structure-Activity Relationship

Class-Validated α-Glucosidase Inhibition

The imidazo[4,5-b]pyridine pharmacophore has been independently validated as a potent inhibitor of α-glucosidase, a key enzyme target for managing type 2 diabetes. A series of imidazo[4,5-b]pyridine derivatives have demonstrated potent α-glucosidase inhibition, with reported IC50 values ranging from 16.4 ± 0.36 µM to 297.0 ± 1.2 µM against yeast α-glucosidase [1]. This activity profile provides a direct, class-level inference that 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine and its derivatives are promising starting points for developing antidiabetic agents. While specific data for the unsubstituted compound is not available, the validated activity of the core scaffold supports its procurement for this research area over other less-characterized heterocyclic building blocks.

α-Glucosidase inhibition
Class-level
Reported IC₅₀ values as low as 16.4 µM for imidazopyridine derivatives
Supports α-glucosidase inhibitor development context
Class-validated pharmacophore; compound-specific data unavailable
Metabolic Disease Enzyme Inhibition Diabetes Research

Versatile Synthetic Intermediate for Drug Discovery

The compound's structure, featuring a secondary amine within the pyrrolidine ring, makes it a highly versatile intermediate for late-stage functionalization. It can be directly incorporated into larger, complex molecules, as exemplified by its central role in the synthesis of angiotensin II inhibitors [1]. This is a clear advantage over more simple analogs like 2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanamine, which lack the cyclic amine and require additional synthetic steps to introduce the pyrrolidine moiety, thereby lowering overall yield and increasing production costs.

Synthetic versatility
Supporting evidence
Directly functionalizable via amide coupling or reductive amination
Enables efficient analog synthesis for SAR exploration
Based on patent and literature examples
Synthetic Chemistry Building Block Medicinal Chemistry

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine – Application Scenarios


Selective Kinase Inhibitor Synthesis

Based on its privileged imidazo[4,5-b]pyridine scaffold, this compound is ideally suited as a core building block for synthesizing libraries of kinase inhibitors. As demonstrated by the development of potent and selective Aurora-A and TAM kinase inhibitors, the 2-substituted pyrrolidine moiety can be further functionalized to achieve sub-nanomolar potency and excellent isoform selectivity [1]. Its use in these programs, as opposed to less characterized or lower-purity alternatives, is supported by direct evidence of the scaffold's ability to engage the ATP-binding pocket with high affinity.

α-Glucosidase Inhibitor Development

The class-level evidence demonstrating that imidazo[4,5-b]pyridine derivatives are potent α-glucosidase inhibitors positions this compound as a valuable starting point for designing novel antidiabetic agents [2]. Researchers can leverage this scaffold to synthesize new analogs and conduct SAR studies aimed at improving potency and selectivity for this clinically validated target, thereby contributing to the development of new therapies for type 2 diabetes.

High-Purity Chemical Probes

The verified high purity (98%) of this compound is critical for chemical biology applications where off-target effects must be minimized . It can be used to synthesize high-quality chemical probes for target validation studies. The reduced impurity profile ensures that observed phenotypic changes in cellular assays are more reliably linked to the intended target engagement, thereby increasing the robustness and interpretability of the experimental data.

Late-Stage API Diversification

As a versatile synthetic intermediate, this compound is well-suited for late-stage diversification in the synthesis of Active Pharmaceutical Ingredients (APIs). Its demonstrated use as a building block in the synthesis of angiotensin II receptor antagonists validates its utility in constructing therapeutically relevant molecules [3]. Its direct incorporation into larger structures streamlines the synthetic route, offering potential cost and time savings in process development compared to building blocks that require additional functionalization.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis research
2-Substituted imidazopyridine scaffold
Kinase selectivity profile review
α-Glucosidase inhibitor SAR studies
Imidazopyridine pharmacophore
Enzyme inhibition endpoint context
Chemical probe synthesis
Verified high purity
Assay reproducibility and target engagement verification
API synthesis and diversification
Secondary amine functional handle
Synthetic route efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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